1-Ethoxy-9H-carbazole

Descripción general

Descripción

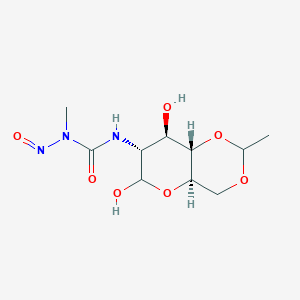

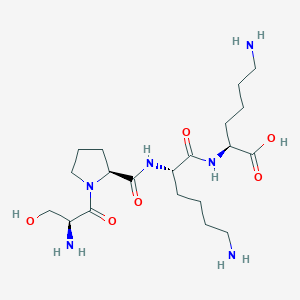

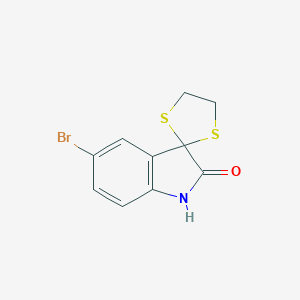

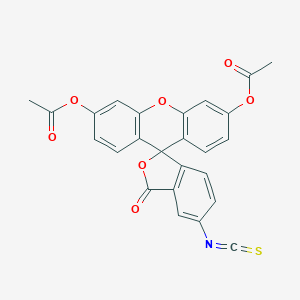

1-Ethoxy-9H-carbazole is a derivative of 9H-carbazole . It’s a nitrogen-containing aromatic heterocyclic compound . The molecular formula is C14H13NO and the molecular weight is 211.26 g/mol.

Synthesis Analysis

Carbazole derivatives can be synthesized through electropolymerization . The carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The comonomer, 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid was deposited on CFME through electrochemical synthesis .Molecular Structure Analysis

The molecular structure of 1-Ethoxy-9H-carbazole consists of a carbazole unit with an ethoxy group attached . Carbazole units are advantageous because of their intriguing properties, including the presence of a bridged biphenyl unit providing a material with a lower bandgap, and the natural functionalizing ability of the nitrogen atom .Chemical Reactions Analysis

Carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability . They can be electropolymerized to form conducting polymers .Aplicaciones Científicas De Investigación

Applications in Materials and Chemicals:

- Thermoresponsive Polymers : Copolymers synthesized from 9-(4-Vinylbenzyl)-9H-carbazole exhibit fluorescent and thermoresponsive properties with potential applications in flexible packaging, electronics, and automotive industries (Lessard, Ling, & Maríc, 2012).

- Corrosion Inhibition : Carbazole derivatives, including those related to 1-Ethoxy-9H-carbazole, can effectively inhibit mild steel corrosion, forming adsorbed films on steel surfaces, useful in industrial maintenance (Nwankwo, Olasunkanmi, & Ebenso, 2017).

- Chromium Detection : A derivative of carbazole provides a selective and sensitive response to chromium(III), making it a potential probe for detecting this metal in various contexts (Zhang et al., 2013).

- Cellulosic Material Analysis : Fluorescence labeling with carbazole-9-carboxylic acid derivatives helps in determining carbonyl groups in cellulosics, offering a simpler and faster alternative to traditional methods (Roehrling et al., 2002).

- Optical Applications : Bipod carbazole derivatives exhibit promising optical properties suitable for OLED technologies, with potential for color emission in green and yellow-red due to intramolecular charge transfer (Çiçek et al., 2020).

Medical and Biological Applications:

- Free Radical Scavenging : Certain novel carbazole derivatives show promising free radical scavenging activity, which is important in various medical and biological contexts (Naik, Kumar, & Swetha, 2010).

- Antimicrobial and Anticancer Agents : Modified carbazole molecules have shown potential as antibacterial, antimalarial, anticancer, and anti-Alzheimer agents, suggesting a broad range of possible clinical applications (Tsutsumi, Gündisch, & Sun, 2016). Additionally, certain derivatives specifically exhibit notable antimicrobial activity against various bacteria and fungi, with some showing low cytotoxicity against certain cell lines (Kaplancıklı et al., 2012).

- Antitumor Properties : Some carbazole derivatives, including those related to 1-Ethoxy-9H-carbazole, show promising antitumor activity, indicating potential for pharmaceutical development (Jasztold-Howorko et al., 1994).

Other Applications:

- Pharmacological Compounds : Bacteria can produce hydroxylated 9H-carbazole derivatives with potential applications in the pharmaceutical and biotechnological fields (Waldau, Methling, Mikolasch, & Schauer, 2009).

- Fluorescent Dyes : Carbazole-containing dyes demonstrate positive solvatochromism and solvatofluorism, with thermal stability up to 300°C, showing utility in various scientific and industrial applications (Gupta et al., 2011).

Safety and Hazards

Direcciones Futuras

Carbazole-based compounds, including 1-Ethoxy-9H-carbazole, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Propiedades

IUPAC Name |

1-ethoxy-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-2-16-13-9-5-7-11-10-6-3-4-8-12(10)15-14(11)13/h3-9,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXYOSGWJXZWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553902 | |

| Record name | 1-Ethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-9H-carbazole | |

CAS RN |

115663-18-8 | |

| Record name | 1-Ethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)

![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)